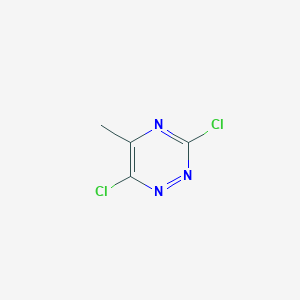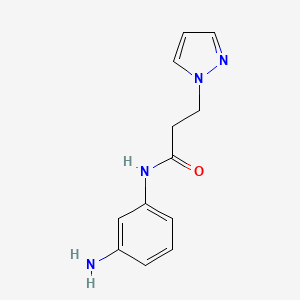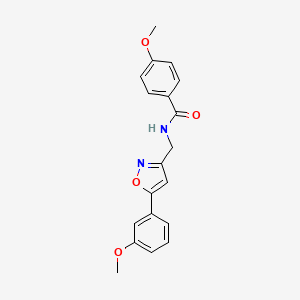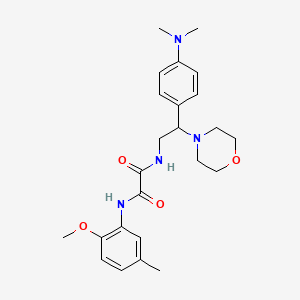![molecular formula C21H21ClN2O4 B2847311 N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide CAS No. 903277-77-0](/img/structure/B2847311.png)
N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ESI-09 was first identified as a selective inhibitor of the RAC1 signaling pathway, which is involved in a variety of cellular processes, including cell migration, proliferation, and differentiation. Since its discovery, ESI-09 has been the subject of numerous scientific studies aimed at understanding its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide involves the inhibition of the RAC1 signaling pathway, which is involved in a variety of cellular processes, including cell migration, proliferation, and differentiation. RAC1 is a small GTPase that plays a key role in the regulation of the actin cytoskeleton, which is critical for cell migration and invasion. N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide inhibits the activation of RAC1 by preventing its interaction with its downstream effectors, which ultimately leads to the inhibition of cell migration and invasion.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell migration and invasion, the reduction of oxidative stress, and the protection of the heart from ischemia-reperfusion injury. In addition, N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential as a treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide has several advantages as a research tool, including its high selectivity for the RAC1 signaling pathway, its ability to inhibit cell migration and invasion, and its potential therapeutic applications in various fields of research. However, N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide also has several limitations, including its relatively low potency compared to other RAC1 inhibitors, its potential off-target effects, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide, including the development of more potent and selective RAC1 inhibitors, the investigation of its potential therapeutic applications in various fields of research, and the elucidation of its mechanism of action. In addition, further studies are needed to determine the optimal dosage and administration of N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction. The synthesis method of N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide has been described in detail in several scientific publications, and the compound has been synthesized using various approaches. One of the most common synthesis methods involves the reaction of 3-chloroaniline with 2-(2-ethoxyethyl)isoquinoline-1,3-dione to form the intermediate compound, which is then coupled with 2-(2-bromoacetyl)phenylboronic acid to yield N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, cardiovascular disease, and neurological disorders. Several studies have shown that N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide can inhibit the migration and invasion of cancer cells, suggesting that it may have anti-metastatic properties. In addition, N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide has been shown to have a protective effect on the heart, reducing the damage caused by ischemia-reperfusion injury. Furthermore, N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential as a treatment for neurological disorders.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c1-2-27-12-11-24-10-9-17-18(21(24)26)7-4-8-19(17)28-14-20(25)23-16-6-3-5-15(22)13-16/h3-10,13H,2,11-12,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMNVFPXOHDLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2847228.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2847230.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2847233.png)
![3-(4-Bromophenyl)-2-[2-(3-methylphenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2847234.png)
![N-[3-Oxo-3-(3-propan-2-yl-2-azaspiro[3.5]nonan-2-yl)propyl]prop-2-enamide](/img/structure/B2847238.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2847239.png)
![8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2847240.png)



![3-benzyl-8-fluoro-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2847249.png)

![3-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}propanoic acid](/img/structure/B2847251.png)